(E/Z)-Elafibranor (GFT505) is a highly potent, dual peroxisome proliferator-activated receptor (PPAR) α/δ agonist (EC50 = 45 nM and 175 nM, respectively) that serves as a benchmark compound in non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC) research. Structurally characterized by a propenoyl double bond, the molecule exists as geometric isomers, with the E-isomer serving as the active pharmaceutical ingredient. For procurement professionals and analytical chemists, sourcing a rigorously characterized (E/Z)-Elafibranor standard or a high-purity E-isomer is critical. The precise quantification of the E/Z ratio dictates the compound's utility, whether as a biological probe for dual PPAR activation without PPARγ-associated adipogenesis, or as a system suitability standard for resolving isomeric impurities in chromatographic workflows .
Substituting (E/Z)-Elafibranor with older, single-target PPAR agonists like fenofibrate (PPARα) or pioglitazone (PPARγ) fundamentally alters experimental outcomes, as these alternatives fail to replicate Elafibranor's synergistic α/δ hepatoprotective profiles without inducing weight gain. Furthermore, procuring 'crude' or uncertified Elafibranor poses severe risks to reproducibility. The propenoyl linker is susceptible to E-to-Z photoisomerization; thus, generic batches lacking strict E/Z ratio certification often contain variable amounts of the less active Z-isomer. This isomeric variability directly confounds in vitro EC50 measurements and in vivo dosing. Consequently, selecting a vendor that provides a certified E/Z mixture for analytical resolution, or a >99% pure E-isomer protected from photo-degradation, is mandatory for reliable assay performance and analytical compliance [1].
Elafibranor demonstrates highly selective dual agonism, with an EC50 of 45 nM for PPARα and 175 nM for PPARδ, while exhibiting negligible activity at PPARγ. In contrast, legacy benchmarks like fenofibrate are highly specific to PPARα, and pioglitazone targets PPARγ, which is associated with unwanted adipogenesis. This specific dual α/δ profile allows Elafibranor to improve lipid metabolism and reduce hepatic inflammation simultaneously without the weight-gain liabilities of PPARγ activation .
| Evidence Dimension | PPAR Receptor EC50 |
| Target Compound Data | Elafibranor (PPARα: 45 nM; PPARδ: 175 nM) |
| Comparator Or Baseline | Fenofibrate (PPARα selective) / Pioglitazone (PPARγ selective) |
| Quantified Difference | Dual α/δ activation with >10-fold selectivity over PPARγ |
| Conditions | In vitro transactivation assays |
Buyers must procure Elafibranor when experimental models require simultaneous hepatic lipid clearance and anti-inflammatory action without confounding PPARγ-induced adipogenesis.
The synthesis and storage of Elafibranor can generate the Z-isomer via photoisomerization or incomplete stereocontrol. Procuring a defined (E/Z)-Elafibranor mixture is essential for analytical laboratories to establish HPLC system suitability. A certified E/Z standard allows for baseline resolution (Rs > 1.5) between the active E-isomer and the Z-impurity under reverse-phase conditions, which cannot be achieved using a pure E-isomer standard alone. High-quality commercial batches of the active API maintain the Z-isomer strictly below 0.1% [1].
| Evidence Dimension | HPLC Peak Resolution (Rs) and Impurity Limit |
| Target Compound Data | (E/Z)-Elafibranor reference standard (Rs > 1.5 between isomers) |
| Comparator Or Baseline | Pure E-isomer standard (Rs = N/A, cannot verify separation) |
| Quantified Difference | Enables definitive quantification of Z-isomer down to <0.1% limits |
| Conditions | Reverse-phase HPLC/LC-MS method validation |
Analytical buyers require the E/Z mixture to validate stability-indicating methods and ensure that procured API batches meet the <0.1% Z-isomer purity threshold.
Elafibranor's propenoyl double bond is highly sensitive to ultraviolet and visible light, which triggers E-to-Z photoisomerization. Studies indicate that exposure to ambient laboratory light can rapidly increase the Z-isomer fraction, degrading the biological potency of the sample. Therefore, procurement specifications must mandate amber-vial packaging, inert gas backfilling, and -20°C storage. Compared to non-isomerizable compounds like fenofibrate, Elafibranor requires strict handling protocols (e.g., preparation under yellow light) to maintain its >98% E-isomer integrity during prolonged in vitro assays [1].
| Evidence Dimension | Isomeric Stability under Ambient Light |
| Target Compound Data | Elafibranor (Rapid E-to-Z photoisomerization) |
| Comparator Or Baseline | Non-alkene PPAR agonists (e.g., Fenofibrate) (Photostable) |
| Quantified Difference | Significant degradation of E-isomer purity if exposed to light |
| Conditions | Ambient light exposure vs. controlled dark/-20°C storage |
Procurement teams must ensure the vendor utilizes light-blocking packaging to prevent receipt of pre-degraded, isomerized material.
Utilizing the (E/Z)-Elafibranor mixture as a chromatographic reference standard to validate HPLC/LC-MS methods, ensuring baseline resolution of geometric isomers and certifying that active Elafibranor batches contain <0.1% Z-isomer [1].
Procuring high-purity E-isomer Elafibranor for 3D hepatic organoid or co-culture assays (e.g., HepMat cultures) where precise dual PPARα/δ agonism is required to reduce fibrosis (Col1a1 expression) and steatosis without PPARγ interference [2].
Employing the compound in controlled photo-degradation and forced-degradation studies to map the E-to-Z isomerization kinetics, which is critical for formulating light-stable oral dosages or specialized drug delivery vehicles [3].